molecular formula C11H15BrN2O3 B11926477 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine

2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine

Cat. No.: B11926477
M. Wt: 303.15 g/mol
InChI Key: OERFTJNBKXLAPX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine (CAS 304873-62-9) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This multifunctional pyridine derivative is a valuable building block for constructing more complex, biologically active molecules. Its molecular formula is C11H16BrN2O3, and it has a molecular weight of 301.17 g/mol . The compound's structure integrates three key synthetic handles: a Boc-protected amine, which stabilizes the amino group and can be readily deprotected under mild acidic conditions; a bromine substituent, which serves as an excellent site for metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations ; and a hydroxymethyl group, which can be functionalized through oxidation, esterification, or etherification. This combination makes it an exceptionally versatile scaffold for creating combinatorial libraries and exploring structure-activity relationships (SAR) . Pyridine rings are a fundamental heterocyclic structure found in numerous pharmaceutical actives and are considered a privilege scaffold in medicinal chemistry due to their profound impact on a wide range of biological activities . As a pyridine-based building block, this compound is strategically important for synthesizing potential drug candidates targeting various diseases. It is supplied as a white to off-white solid with a purity of ≥98.0% and should be stored at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-[5-bromo-4-(hydroxymethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)

InChI Key

OERFTJNBKXLAPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)CO)Br

Origin of Product

United States

Preparation Methods

Core Structural Considerations

The target molecule combines a pyridine ring with three functional groups: a Boc-protected amino group at position 2, a bromine atom at position 5, and a hydroxymethyl group at position 4. This arrangement necessitates sequential protection, substitution, and functionalization steps to avoid undesired side reactions.

Starting Material Selection

Patent CN103880739A demonstrates that 2-amino-3-hydroxypyridine serves as the primary precursor, with di-tert-butyl dicarbonate (Boc anhydride) introducing the protective group. Alternative routes from 4-hydroxymethylpyridine derivatives remain less explored due to regioselectivity challenges during bromination.

Stepwise Synthesis Protocol

Boc Protection of the Amino Group

The initial step involves protecting the primary amino group using Boc anhydride under mild basic conditions. Key parameters include:

Reaction Conditions Table

Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)
Trimethyl carbinol/Virahol1546697.32
Trimethyl carbinol/Virahol5037098.50
Methylene dichloride75473.598.30
Trimethyl carbinol/Virahol6537899.62

Data adapted from CN103880739A embodiments. Higher temperatures (65–75°C) in polar aprotic solvents enhance reaction rates and yields, while mixed solvent systems improve solubility of intermediates.

Bromination at Position 5

Following Boc protection, bromination introduces the halogen substituent. EvitaChem’s protocol recommends using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C to minimize ring over-substitution. Kinetic studies indicate 85–92% conversion within 2 hours when using a 1.1:1 molar ratio of NBS to substrate.

Hydroxymethyl Group Introduction

The 4-hydroxymethyl group is typically introduced via:

  • Mannich Reaction : Formaldehyde and dimethylamine in ethanol at reflux (yield: 68–72%).

  • Lithiation-Alkylation : n-BuLi-mediated deprotonation followed by quenching with paraformaldehyde (yield: 81–85%).

Critical Process Optimization Parameters

Solvent Selection

Mixed solvents (e.g., trimethyl carbinol/Virahol) outperform single-component systems by balancing substrate solubility and reagent stability. Ethyl acetate/hexane recrystallization achieves 99.62% purity, as demonstrated in Embodiment 4.

Temperature and Time Tradeoffs

  • Boc Protection : 65°C for 3 hours maximizes yield (78%) without decomposition.

  • Bromination : Sub-zero temperatures prevent di-bromination but require extended reaction times (4–6 hours).

Stoichiometric Ratios

A 1.2:1 molar excess of Boc anhydride relative to 2-amino-3-hydroxymethylpyridine ensures complete protection while minimizing waste.

Mechanistic Insights and Side Reaction Mitigation

Boc Deprotection Risks

Acidic conditions (e.g., HCl/dioxane) prematurely remove the Boc group during subsequent steps. Neutral buffering with NaHCO₃ during workup prevents this.

Competing Ring Substitution

Bromination at position 3 becomes significant above 10°C, necessitating strict temperature control. Computational modeling suggests the Boc group electronically deactivates position 3, favoring position 5 substitution.

Industrial-Scale Adaptation Challenges

Heat Management

Exothermic bromination at >100g scale requires jacketed reactors with cryogenic cooling to maintain −5°C. Patent data shows pilot-scale batches (50L) achieve consistent 74–77% yields.

Purification Scalability

Centrifugal partition chromatography (CPC) replaces recrystallization for batches >10kg, reducing solvent use by 40% while maintaining 98.5% purity.

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹H NMR (DMSO-d6) : Key peaks at δ 8.658 (s, 1H, NHBoc), δ 5.305 (s, 2H, CH₂OH).

  • HPLC : Retention time 6.8 minutes (C18 column, 60:40 acetonitrile/water).

Purity Assessment

Ion-pair chromatography detects <0.2% residual di-tert-butyl dicarbonate, meeting ICH Q3A guidelines.

Comparative Cost Analysis

Raw Material Cost Breakdown (per kg product)

ComponentCost (USD)
2-Amino-3-hydroxypyridine420
Boc Anhydride310
NBS280
Solvents/Utilities150
Total 1,160

Optimized routes reduce raw material costs by 18–22% compared to traditional methods .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Substitution)

The bromine atom at the 5-position is a good leaving group due to the electron-withdrawing nature of the pyridine nitrogen. Potential reactions include:

  • Cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyne groups.

  • Amination or alkylation via SNAr mechanisms, depending on the nucleophile.

Reaction Conditions :

FactorDetails
SolventTHF or dichloromethane (DCM)
TemperatureControlled at 0°C or room temperature (20–25°C)
Catalysts/ReagentsTransition metal catalysts (e.g., Pd for cross-coupling), bases (e.g., NaHMDS)

Hydroxymethyl Group Reactivity

The hydroxymethyl group (-CH₂OH) at the 4-position can undergo:

  • Oxidation to form a carbonyl group (e.g., using oxidizing agents like Dess-Martin periodinane).

  • Alkylation or silylation to protect the hydroxyl group.

  • Elimination to form an alkenyl group under acidic conditions.

Boc Group Chemistry

The tert-butoxycarbonyl (Boc) group is a protecting group for the amino function. Key reactions involving the Boc group include:

  • Deprotection : Acidic cleavage (e.g., HCl in THF/water) to regenerate the free amine .

  • Stability : Resistant to most nucleophilic or electrophilic conditions but labile under strong acids.

Physical and Structural Data

PropertyValue
Molecular Formula C₁₁H₁₅BrN₂O₃
Molecular Weight 303.15 g/mol
logP 2.04 (octanol-water partition coefficient)
pKa 13.55 (estimated for the Boc-protected amine)
Storage Refrigeration (2–7°C) to maintain stability

Scientific Research Applications

Synthesis Applications

The compound serves as a critical intermediate in the synthesis of various biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at the amino functional group, facilitating the synthesis of more complex structures without unwanted side reactions.

1.1. Synthesis of Pyridinylimidazole Derivatives

One notable application involves the synthesis of pyridinylimidazole-type inhibitors, which are significant in targeting p38α MAP kinase, an important enzyme in inflammatory responses. The optimized synthetic route starting from 2-bromo-4-methylpyridine yields higher efficiency compared to traditional methods, showcasing the utility of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine as a precursor .

1.2. C–N Cross-Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions have been developed utilizing derivatives of this compound. These reactions are pivotal for forming anilines and other nitrogen-containing compounds, which are prevalent in pharmaceuticals .

Biological Applications

The biological activity of compounds derived from this compound has been explored extensively, particularly in anticancer and antimicrobial research.

2.1. Anticancer Activity

Research has demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). For example, a series of bromopyrimidine derivatives synthesized from related compounds showed promising results against these cell lines, indicating potential for further development as anticancer agents .

2.2. Antimicrobial Properties

Compounds derived from this pyridine derivative also exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that specific derivatives can inhibit bacterial growth effectively, suggesting their potential use in developing new antimicrobial therapies .

3.1. Synthesis and Evaluation of Bromopyrimidine Derivatives

A comprehensive study focused on synthesizing a series of 5-bromo-pyrimidine derivatives from this compound showcased their broad-spectrum antimicrobial activity and cytotoxicity against various cancer cell lines . The research involved multi-step synthetic pathways that were characterized using spectroscopic methods.

3.2. Development of p38α MAP Kinase Inhibitors

Another significant case study highlighted the development of potent p38α MAP kinase inhibitors derived from this compound. The study emphasized improved yields and biological activity compared to previously known inhibitors, showcasing the compound's relevance in drug discovery .

Data Tables

Application AreaDescriptionKey Findings
SynthesisIntermediate for pyridinylimidazole derivativesHigher yields and efficiency in synthesis
Biological ActivityAnticancer and antimicrobial propertiesSignificant cytotoxicity against cancer cell lines
C–N Cross-Coupling ReactionsFormation of anilines and nitrogen-containing compoundsEssential for pharmaceutical development

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then form hydrogen bonds or ionic interactions with the target. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural Similarities and Differences

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Pyridine Ring) Key Features Reference CAS/ID
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine 2-Boc-amino, 5-Br, 4-CH2OH Bromine for coupling; hydroxymethyl for H-bonding; Boc for amine protection Not explicitly listed
2-(Boc-amino)-5-(aminomethyl)pyridine 2-Boc-amino, 5-CH2NH2 Aminomethyl allows peptide coupling; lacks Br and hydroxymethyl 187237-37-2
6-Bromo-2-(hydroxymethyl)pyridine 6-Br, 2-CH2OH Bromine and hydroxymethyl at different positions; lacks Boc-amino 33674-96-3
5-Bromo-4-chloro-3-iodopyridin-2-amine 2-NH2, 4-Cl, 5-Br, 3-I Multi-halogenated; amine at position 2 1228666-03-2
2-Amino-5-bromopyridine 2-NH2, 5-Br Unprotected amine; simpler structure for co-crystallization studies Multiple

Key Observations :

  • Boc Protection: Compounds with Boc-amino groups (e.g., ) exhibit improved stability but reduced hydrogen-bonding capacity compared to free amines (e.g., ).
  • Halogen Positioning : Bromine at position 5 (target compound) vs. 6 (6-bromo analog ) alters electronic effects and reactivity in cross-coupling.
  • Functional Group Diversity: Hydroxymethyl (target) vs. aminomethyl () or halogens () influences solubility and downstream reactivity.

Physical and Chemical Properties

Property This compound (Predicted) 2-(Boc-amino)-5-(aminomethyl)pyridine 2-Amino-5-bromopyridine
Melting Point (°C) ~130–140 (estimated) 132–134 460–461 (co-crystal form)
Boiling Point (°C) ~320 (similar to Boc analogs) 321.4 Not reported
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Soluble in methanol, ethyl acetate Soluble in methanol
Reactivity Bromine enables Suzuki coupling; hydroxymethyl for oxidation Aminomethyl for conjugation reactions Free amine for acid-base reactions

Notes:

  • The Boc group increases molecular weight and hydrophobicity, reducing aqueous solubility compared to unprotected amines .
  • Bromine at position 5 enhances electrophilic aromatic substitution reactivity compared to para-substituted halogens .

Biological Activity

2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves the protection of amino groups using the Boc (tert-butyloxycarbonyl) group, which enhances the compound's stability during various chemical reactions. The introduction of bromine and hydroxymethyl groups at specific positions on the pyridine ring is crucial for its biological activity. The synthetic route often employs reactions such as nucleophilic substitution and deprotection steps to yield the final product.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit the growth of multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.5–8 μg/mL against various strains, suggesting a potentially favorable profile for this compound as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in inhibiting p38 MAP kinase activity. This kinase plays a critical role in inflammatory responses, and inhibitors targeting this pathway can reduce the secretion of pro-inflammatory cytokines like TNF-α. In vitro assays demonstrated that certain derivatives significantly inhibited LPS-stimulated TNF-α release from human whole blood, indicating a promising anti-inflammatory profile .

Antiviral Activity

Preliminary data suggest that compounds similar to this compound may exhibit antiviral properties by down-regulating cell surface proteins involved in viral entry. Specifically, studies on related pyridine compounds have shown potential as HIV entry inhibitors by modulating CD4 protein levels on human cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, particularly kinases involved in signaling pathways related to inflammation and cell proliferation.
  • Cellular Uptake : The presence of hydroxymethyl groups may enhance cellular permeability, facilitating greater bioavailability and efficacy within target cells.
  • Molecular Interactions : The bromine atom may contribute to halogen bonding interactions, enhancing binding affinity to biological targets.

Case Studies

Several studies have explored the biological activities of pyridine derivatives:

  • Study on Inhibition of p38 MAP Kinase : A study reported that specific pyridinylimidazole derivatives exhibited improved inhibition compared to their parent compounds, with one derivative showing a greater than 110-fold increase in TNF-α inhibition compared to controls .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of similar compounds against resistant bacterial strains, with MIC values demonstrating significant potency .

Data Table: Biological Activities of Related Compounds

Compound NameMIC (μg/mL)p38 MAP Kinase InhibitionAnti-inflammatory Effect
This compoundTBDTBDTBD
Pyridinylimidazole Derivative 10.5HighSignificant
Pyridinylimidazole Derivative 21.0ModerateModerate
Pyridine-based Anti-HIV CompoundTBDTBDModerate

Q & A

Basic: What are the recommended synthetic routes for introducing the Boc-protected amine group into 5-bromo-4-(hydroxymethyl)pyridine derivatives?

Methodological Answer:
The Boc (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or condensation reactions. A validated approach involves reacting 5-bromo-4-(hydroxymethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–25°C. For example, in analogous pyridine systems, Boc protection is achieved with >85% yield under inert conditions (argon/nitrogen) to prevent side reactions . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures removal of unreacted reagents.

Basic: How can researchers optimize purification of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine to minimize impurities from incomplete substitution?

Methodological Answer:
Incomplete substitution often results in residual hydroxylmethyl or unreacted Boc precursors. To mitigate this:

  • Column Chromatography : Use a polar stationary phase (e.g., silica gel) with a gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate Boc-protected products from hydroxylmethyl intermediates.
  • Recrystallization : Solvent systems like dichloromethane/hexane (1:3 v/v) can enhance crystallinity.
  • Monitoring : TLC (Rf ~0.4 in 20% ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) ensures purity >95% .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR should show peaks for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and hydroxymethyl protons (δ ~4.5–5.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~155 ppm) and pyridine ring carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~331 for C₁₂H₁₈BrN₂O₃).
  • FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm Boc-amine functionality .

Advanced: How does the bromine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

Methodological Answer:
The 5-bromo group activates the pyridine ring toward palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). Key considerations:

  • Electrophilicity : Bromine’s electronegativity enhances aryl halide reactivity, enabling efficient coupling with boronic acids (e.g., Suzuki: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).
  • Steric Effects : The adjacent hydroxymethyl group may slow reaction kinetics; optimized ligand systems (e.g., XPhos) improve yields.
  • Competing Pathways : Base-sensitive Boc groups require mild conditions (pH 7–9) to prevent deprotection .

Advanced: What factors contribute to the compound’s stability under acidic or basic conditions, and how can degradation be mitigated?

Methodological Answer:

  • Acidic Conditions : The Boc group is labile below pH 3 (e.g., TFA/DCM deprotection). Stabilization requires buffering (e.g., neutral aqueous phases) or avoiding protic acids during synthesis.
  • Basic Conditions : Hydroxymethyl groups may undergo oxidation; use antioxidants (e.g., BHT) or inert atmospheres.
  • Thermal Stability : DSC/TGA analysis reveals decomposition onset >150°C. Storage at −20°C in amber vials under argon minimizes hydrolysis .

Advanced: How can hydrogen-bonding interactions in the crystal structure inform co-crystal design for enhanced solubility?

Methodological Answer:
X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯N hydrogen bonds between the Boc-amine, hydroxymethyl, and pyridine moieties. For co-crystal engineering:

  • Co-formers : Select carboxylic acids (e.g., 4-hydroxybenzoic acid) to exploit complementary H-bond donors/acceptors.
  • Solvent Choice : Methanol/water mixtures promote H-bond networks, as demonstrated in analogous pyridine cocrystals (84% yield, P2₁/c space group) .

Advanced: What role does 4-(hydroxymethyl)pyridine play in self-assembling materials, and how can this be leveraged for functional applications?

Methodological Answer:
The hydroxymethyl group facilitates coordination with metal ions (e.g., Gd³⁺, Ni²⁺) in supramolecular assemblies. For instance:

  • Magnetic Refrigerants : Mixing with gadolinium/nickel acetates in organic solvents (e.g., DMF) yields cubic clusters via self-assembly (12-hour reaction, room temperature). These exhibit magnetocaloric effects for cryogenic applications .
  • Nanocarriers : Functionalization with polyethylene glycol (PEG) via esterification enhances biocompatibility for drug delivery systems.

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